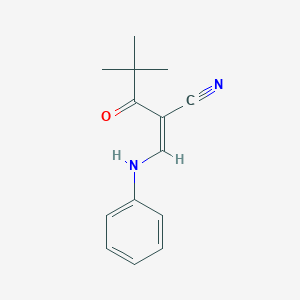

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile

Description

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile is an organic compound that features a nitrile group, a phenylamino group, and a dimethylpropanoyl group

Properties

IUPAC Name |

(2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-14(2,3)13(17)11(9-15)10-16-12-7-5-4-6-8-12/h4-8,10,16H,1-3H3/b11-10- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPNMRHOYXANEB-KHPPLWFESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C(=CNC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C(=C\NC1=CC=CC=C1)/C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dimethylpropanoic acid, phenylamine, and acrylonitrile.

Reaction Conditions: The reaction conditions may include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound.

Step-by-Step Synthesis: The process may involve multiple steps, including the formation of intermediate compounds, purification, and final product isolation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Solvents: Solvents like ethanol, methanol, and dichloromethane may be employed to facilitate reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile is C14H16N2O, with a molecular weight of approximately 228.29 g/mol. The compound features a nitrile functional group and a phenylamino moiety, contributing to its reactivity and biological activity. The presence of the dimethylpropanoyl group enhances its stability and solubility properties, making it suitable for further research in drug design and synthesis .

Research indicates that this compound exhibits significant biological activities that may be harnessed for therapeutic purposes. Some key areas of interest include:

- Anticonvulsant Properties : Similar compounds have shown promise in treating epilepsy and seizures. Studies suggest that derivatives of this compound could be evaluated for their anticonvulsant effects in various animal models .

- Antitumor Activity : Preliminary studies indicate potential antitumor effects, warranting further investigation into its mechanism of action against cancer cells.

- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which could be beneficial in managing chronic inflammatory diseases.

Several studies have highlighted the potential applications of compounds related to this compound:

- Anticonvulsant Activity : Research on related cinnamamide derivatives has demonstrated significant anticonvulsant effects in various animal models. For instance, compounds exhibiting similar structural motifs have been tested extensively for their efficacy against induced seizures .

- Safety Profiles : Evaluations conducted on similar compounds indicate promising safety profiles at therapeutic doses. Toxicity assessments have shown that certain derivatives do not exhibit mutagenic properties or cytotoxicity at concentrations up to 100 µM .

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in biological activity. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile: shares similarities with other nitrile-containing compounds and phenylamino derivatives.

Comparison: Compared to similar compounds, this compound may exhibit unique reactivity and stability due to its specific structural features.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties.

Biological Activity

2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile is an organic compound characterized by its unique structural features, including a nitrile group and a phenylamino moiety. This compound has garnered attention in medicinal chemistry and material science due to its potential biological activities and synthetic applications.

- IUPAC Name : (2Z)-2-(anilinomethylidene)-4,4-dimethyl-3-oxopentanenitrile

- Molecular Formula : C14H16N2O

- Molecular Weight : 228.29 g/mol

- CAS Number : 1025665-48-8

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets, including enzymes and receptors. The compound may undergo various chemical transformations that enhance its pharmacological profiles, such as oxidation and reduction reactions, leading to the formation of bioactive metabolites.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of this compound. For instance, in vitro studies have demonstrated that derivatives of related compounds exhibit cytotoxic effects against cancer cell lines such as A549 (lung carcinoma) and HeLa (cervical carcinoma) cells. The mechanism appears to involve inhibition of tubulin polymerization, leading to apoptosis in rapidly dividing cells .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | A549 | TBD | Inhibition of tubulin polymerization |

| 2-(4-dimethylaminophenyl)benzothiazole complex | HeLa | TBD | DNA crosslinking |

| Cycloplatinated complexes | A549 | TBD | Noncovalent interactions |

Case Studies

-

Study on Optical and Biological Properties :

A study investigated the optical properties of cycloplatinated complexes that include ligands similar to this compound. The results indicated selective cytotoxicity against cancer cell lines with a preference for A549 cells over non-tumorigenic cells . -

Mechanistic Insights :

Research has shown that the interaction of platinum-based complexes with cellular components leads to oxidative stress responses. These complexes demonstrated significant perinuclear localization and moderate cytotoxic activity against human tumor cell lines, suggesting a potential pathway for therapeutic applications .

Q & A

Q. What are the key steps in synthesizing 2-(2,2-Dimethylpropanoyl)-3-(phenylamino)prop-2-enenitrile, and how can reaction intermediates be characterized?

The synthesis typically involves a multi-step protocol:

- Step 1 : Condensation of 2,2-dimethylpropanoyl chloride with a nitrile-containing precursor under anhydrous conditions.

- Step 2 : Introduction of the phenylamino group via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination). Intermediates are characterized using HPLC-MS for purity assessment and NMR (¹H/¹³C) to confirm structural integrity. For example, the α,β-unsaturated nitrile moiety shows distinct IR stretching at ~2200 cm⁻¹ (C≡N) and UV-Vis absorption at 250–300 nm .

Q. Which spectroscopic and crystallographic methods are most effective for structural confirmation?

- Single-crystal X-ray diffraction (SCXRD) is the gold standard. The compound’s geometry (e.g., Z/E configuration) and intermolecular interactions (e.g., weak C–H⋯π bonds) can be resolved using SHELXL for refinement .

- Differential Scanning Calorimetry (DSC) identifies phase transitions, while ORTEP-3 generates thermal ellipsoid plots to visualize atomic displacement .

Q. What are common impurities observed during synthesis, and how are they quantified?

Impurities include:

- Unreacted starting materials (e.g., residual phenylamine detected via GC-MS).

- Isomeric byproducts (e.g., E/Z isomers resolved by chiral HPLC). Quantification employs LC-UV/ESI-MS with calibration against reference standards. For example, EP-grade impurities are validated using certified reference materials (CRMs) with >99% purity thresholds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize side reactions?

- Temperature control : Maintaining 60–80°C prevents thermal decomposition of the α,β-unsaturated nitrile group.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while additives like pyridine neutralize HCl byproducts .

- Catalytic systems : Pd(OAc)₂/Xantphos improves coupling efficiency in aryl amination steps, achieving yields >75% .

Q. How do crystallographic data discrepancies (e.g., unit cell parameters) impact structural refinement?

Discrepancies often arise from twinning or disorder in the crystal lattice. Mitigation strategies include:

- Using SHELXD for dual-space structure solution to handle twinning.

- Applying ADPs (Anisotropic Displacement Parameters) in SHELXL to model atomic vibrations accurately .

- Cross-validating with PXRD to ensure phase purity .

Q. What computational methods support structure-activity relationship (SAR) studies for this compound?

- DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity.

- Molecular docking (AutoDock Vina) evaluates binding affinities to biological targets (e.g., kinase enzymes), with RMSD thresholds <2.0 Å considered reliable .

- QSAR models correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using partial least squares (PLS) regression .

Q. How do solvent and pH conditions influence the compound’s stability in biological assays?

- Aqueous stability : Hydrolysis of the nitrile group occurs at pH > 8, monitored via UV kinetics (λ = 270 nm).

- Solvent compatibility : DMSO stock solutions (>10 mM) are stable for 48 hours at 4°C, validated by NMR stability assays .

Methodological Notes

- Data Contradiction Analysis : Cross-validate spectroscopic and crystallographic data with PLATON (e.g., CHECKCIF) to flag outliers in bond lengths/angles .

- Experimental Design : Use a DoE (Design of Experiments) approach for reaction optimization, varying factors like catalyst loading and solvent polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.